

Application Note and Protocol for NMR Analysis of Pyridine-3,5-diamine

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Compound of Interest

Compound Name: *pyridine-3,5-diamine*

Cat. No.: *B152807*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **pyridine-3,5-diamine**. The information herein is intended to guide researchers in obtaining and interpreting ^1H and ^{13}C NMR spectra for this compound, which is a valuable building block in medicinal chemistry and materials science.

Introduction

Pyridine-3,5-diamine is a key synthetic intermediate used in the development of various pharmaceutical compounds and functional materials. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of the final products. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and identifying impurities. This protocol outlines the necessary steps for preparing a sample of **pyridine-3,5-diamine** for NMR analysis, acquiring the spectra, and interpreting the resulting data.

Safety Precautions

Before handling **pyridine-3,5-diamine**, it is crucial to consult the Safety Data Sheet (SDS) for this specific compound. While a specific SDS for **pyridine-3,5-diamine** was not found, related compounds such as 2,3-pyridinediamine and 2,6-diamino-3,5-dinitropyridine are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to handle **pyridine-3,5-diamine** with appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol is based on general NMR sample preparation techniques and information gathered for structurally similar compounds.^{[1][2][3][4]}

Materials:

- **Pyridine-3,5-diamine** sample
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
- NMR tube (5 mm)
- Pipettes
- Small vials
- Filter (e.g., pipette with a small cotton or glass wool plug)
- Vortex mixer (optional)
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- **Solvent Selection:** Due to the presence of two amino groups, **pyridine-3,5-diamine** is expected to be a polar molecule.^[5] Therefore, polar deuterated solvents such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended. The choice of solvent may depend on the specific requirements of subsequent experiments. For routine analysis, DMSO-d₆ is a good starting point.
- **Concentration:**
 - For ¹H NMR, accurately weigh approximately 5-10 mg of the **pyridine-3,5-diamine** sample into a clean, dry vial.^[3]

- For ^{13}C NMR, a higher concentration is generally required due to the lower natural abundance of the ^{13}C isotope. Aim for 20-50 mg of the sample.[3]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any solid particles.
- Filtration: To remove any particulate matter that could adversely affect the quality of the NMR spectrum, filter the solution directly into a clean, dry NMR tube.[2] This can be achieved by passing the solution through a pipette containing a small plug of cotton or glass wool.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ^1H NMR | ^{13}C NMR |
|------------------------|------------------------------------|---|
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO- d_6 | DMSO- d_6 |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard single pulse with proton decoupling (e.g., zgpg30) |
| Number of Scans | 16-64 | 1024 or more |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |

Data Presentation

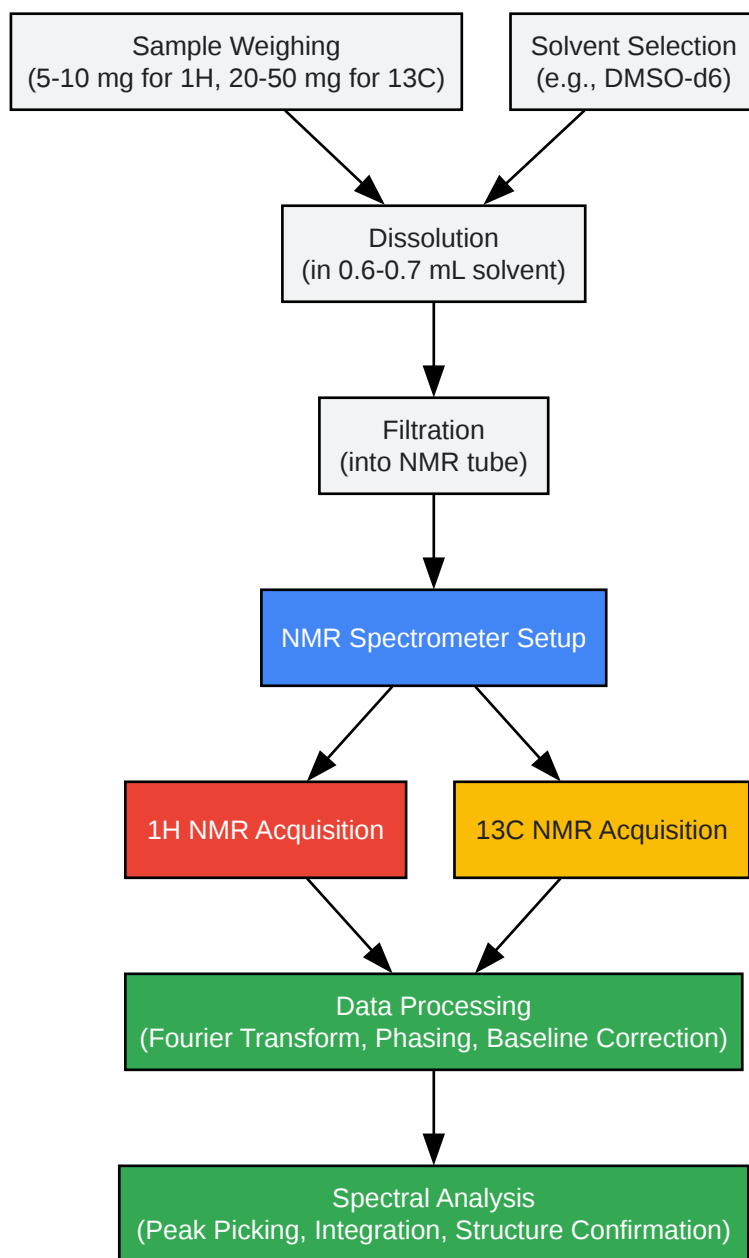
The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts for **pyridine-3,5-diamine**. These predictions are based on the known chemical shifts of pyridine and the expected substituent effects of the amino groups.^{[6][7]} The actual experimental values may vary.

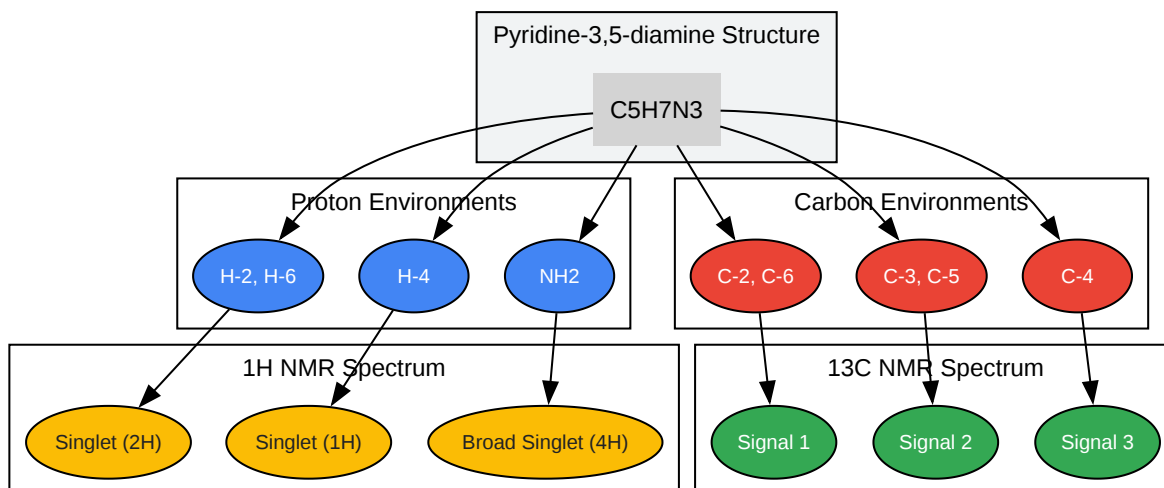
| Atom | Predicted ^1H Chemical Shift (δ , ppm) | Predicted ^{13}C Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-----------------|---|--|--------------|-------------|
| H-2, H-6 | ~7.5 - 7.8 | - | s | 2H |
| H-4 | ~6.5 - 6.8 | - | s | 1H |
| NH ₂ | ~5.0 - 6.0 | - | br s | 4H |
| C-2, C-6 | - | ~145 - 150 | - | - |
| C-3, C-5 | - | ~130 - 135 | - | - |
| C-4 | - | ~110 - 115 | - | - |

s = singlet, br s = broad singlet

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **pyridine-3,5-diamine**.





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